5-Methyl-6(5h)-phenanthridinone
Description
Structure
3D Structure
Properties
CAS No. |
4594-73-4 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-methylphenanthridin-6-one |
InChI |
InChI=1S/C14H11NO/c1-15-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3 |
InChI Key |
UWZASNFULUENAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 6 5h Phenanthridinone and Its Derivatives
Palladium-Catalyzed Synthetic Routes
Palladium catalysis stands as a cornerstone in the construction of the phenanthridinone skeleton. Its versatility enables the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through diverse mechanistic pathways, primarily involving C-H bond activation and cross-coupling reactions. These methods are prized for their efficiency and broad applicability. nih.govnih.gov
Intramolecular C–H Arylation for Phenanthridinone Synthesis
One of the most powerful strategies for assembling the phenanthridinone core is the palladium-catalyzed intramolecular C–H arylation of N-arylbenzamides. nih.govresearchgate.net This reaction involves the direct coupling of an aryl C-H bond with an aryl halide on the same molecule to form the tricyclic lactam structure. This atom-economical process avoids the need for pre-functionalized substrates, such as those required for traditional cross-coupling reactions. nih.gov
The use of heterogeneous palladium catalysts, particularly palladium on carbon (Pd/C), offers significant advantages for the synthesis of phenanthridinones. thieme-connect.com Pd/C is a commercially available, inexpensive, and robust catalyst that facilitates intramolecular C–H arylation reactions effectively. thieme-connect.com Research has demonstrated that a catalytic system comprising 10% Pd/C with a suitable base, such as potassium acetate (B1210297) (KOAc), in a solvent like N,N-dimethylacetamide (DMA) can produce a variety of phenanthridinones in moderate to excellent yields. thieme-connect.com
A key benefit of using Pd/C is its ease of separation from the reaction mixture through simple filtration, which streamlines the purification process. thieme-connect.com Furthermore, the catalyst exhibits high recyclability. Studies have shown that the Pd/C catalyst can be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity, making the protocol highly attractive for both laboratory-scale synthesis and potential industrial applications. thieme-connect.com The optimal reaction temperature for this system has been identified as 125 °C, with lower temperatures leading to reduced yields. thieme-connect.com
Pearlman's catalyst, which is palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is another effective catalyst for intramolecular C-H activation to form phenanthridinones. A notable application involves the direct intramolecular arylation of aryl iodides and bromides. For instance, the synthesis of 5-methylphenanthridin-6(5H)-one was successfully achieved using Pearlman's catalyst in combination with potassium acetate (KOAc) as the base and DMA as the solvent at 130 °C. thieme-connect.com This demonstrates the utility of specific heterogeneous palladium catalysts in facilitating challenging C-H activation/arylation reactions.
The mechanism for the palladium-catalyzed intramolecular C-H arylation of N-arylbenzamides is generally understood to proceed through a Pd(0)/Pd(II) catalytic cycle. The key steps are as follows:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (typically an iodide or bromide) on the benzamide (B126) precursor to a Pd(0) species. This forms a new aryl-Pd(II) complex.
C–H Activation/Cyclization: The crucial C-H activation step occurs next. The aryl group attached to the amide nitrogen coordinates to the palladium center. This is followed by the cleavage of a C-H bond on this aryl ring and the formation of a new C-C bond, creating a palladacycle intermediate. This step is often the rate-determining step and can be facilitated by a base.
Reductive Elimination: The final step is the reductive elimination from the palladacycle intermediate. This step forms the desired phenanthridinone product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
An alternative mechanistic pathway can occur, particularly with certain substrates, that involves the formation of an aryne intermediate. nih.gov In this process, the palladium catalyst facilitates the generation of an aryne from the aryl halide, which then undergoes annulation. nih.gov
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide an alternative and powerful route to the phenanthridinone framework, constructing the key biaryl bond through different precursors.
Annulation reactions, which form a ring in a single step, are highly efficient for synthesizing phenanthridinones. A common strategy involves the palladium-catalyzed reaction between a substituted 2-halobenzamide and an aryl partner. For instance, N-substituted phenanthridinones can be synthesized in good yields via the palladium-catalyzed annulation of arynes (generated in situ from precursors like 2-(trimethylsilyl)aryl triflates) by substituted o-halobenzamides. nih.gov This method simultaneously forms a C-C and a C-N bond under relatively mild conditions. nih.gov
Another well-established method is the intramolecular cyclization of pre-formed N-substituted o-halobenzanilides, such as 2-iodo-N-methyl-N-phenylbenzamide. nih.govthieme-connect.com In this direct arylation process, the palladium catalyst facilitates the coupling between the aryl halide portion and a C-H bond of the N-aryl substituent. nih.gov Both aryl iodides and bromides are effective substrates, though iodides often show greater reactivity. rsc.org The reaction demonstrates good tolerance for a wide range of functional groups on either aromatic ring. rsc.org
The table below summarizes representative findings for the synthesis of 5-methyl-6(5H)-phenanthridinone and its derivatives using these palladium-catalyzed methods.
Table 1: Palladium-Catalyzed Synthesis of this compound Derivatives
| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 2-Iodo-N-methyl-N-phenylbenzamide | 10% Pd/C | KOAc | DMA | 125 | 95 | thieme-connect.com |
| 2-Bromo-N-methyl-N-phenylbenzamide | 10% Pd/C | KOAc | DMA | 125 | 89 | thieme-connect.com |
| 2-Iodo-N-methyl-N-(p-tolyl)benzamide | Pd-PVP Nanoparticles | K₂CO₃ | H₂O:DMA | 100 | 95 | rsc.org |
| 2-Bromo-N-methyl-N-(4-methoxyphenyl)benzamide | Pd-PVP Nanoparticles | K₂CO₃ | H₂O:DMA | 100 | 91 | rsc.org |
| 2-Iodo-N-methyl-N-(4-fluorophenyl)benzamide | Pd(OH)₂/C | KOAc | DMA | 130 | N/A* | thieme-connect.com |
Yield not specified in the source text, but the reaction was reported as successful.
Ullmann Cross-Coupling for Phenanthridinone Formation
The Ullmann cross-coupling reaction, a classical method for forming aryl-aryl bonds, has been adapted for the synthesis of phenanthridinone skeletons. A notable strategy involves the palladium(0)-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes with various β-halo-enals, -enones, or -esters. acs.orgnih.govconsensus.app This initial coupling yields a β-aryl derivative, which then undergoes a reductive cyclization to form the final phenanthridinone product. The cyclization step can be achieved using dihydrogen with a palladium on carbon (Pd/C) catalyst or with reagents like titanium(III) chloride in aqueous acetone. acs.orgnih.gov This two-step sequence provides a versatile route to the core structure, which can be further functionalized.
Homocoupling Reactions of 2-Bromobenzamides
Intramolecular C-H bond functionalization of N-substituted-N-aryl-2-halobenzamides presents an effective route to phenanthridinones. rsc.org This transformation, which can be viewed as a type of intramolecular homocoupling, is often catalyzed by palladium nanoparticles. rsc.orgresearchgate.net For instance, the cyclization of N-methyl-N-aryl-2-bromobenzamides can be achieved using a low loading of palladium catalysts in the presence of a base like potassium carbonate (K2CO3). rsc.org These reactions demonstrate high tolerance to a wide array of functional groups on both aromatic rings. rsc.org
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd-PVP nanoparticles | K2CO3 | H2O:DMA | 100 | up to 95 | rsc.org |
| Pd(OAc)2 | K2CO3 | DMA | 100 | - | researchgate.net |
| Table 1: Conditions for Intramolecular Homocoupling of 2-Bromobenzamides. |
Dehydrogenative Annulation Approaches
Dehydrogenative annulation has emerged as a powerful, atom-economical strategy for synthesizing phenanthridinones from readily available, non-halogenated starting materials. nih.gov One such approach involves the palladium-catalyzed intramolecular ortho-arylation of benzanilides. This reaction typically employs a palladium(II) catalyst in the presence of an oxidant, such as sodium persulfate (Na2S2O8), and often requires an acid additive like trifluoroacetic acid (TFA). nih.gov Another innovative method is the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds to generate 5,6-dihydrophenanthridines, which can be subsequently oxidized to the corresponding phenanthridinones. nih.gov
| Catalyst | Oxidant | Additive | Solvent | Ref |
| Pd(OAc)2 (10 mol%) | Na2S2O8 | TFA | DCE | nih.gov |
| Pd(TFA)2 (15 mol%) | Cu(TFA)2·H2O (2.2 equiv.) | - | CF3CH2OH | nih.gov |
| Table 2: Conditions for Dehydrogenative Annulation. |
Strategies Involving High-Valent Palladium Species
The involvement of high-valent palladium species in the catalytic cycle has enabled novel pathways for phenanthridinone synthesis. nih.gov Research has shown that reactions involving a Pd(II)/Pd(IV) catalytic cycle can facilitate the crucial C-C and C-N bond formations. These methods often proceed through an initial C-H activation step, followed by oxidative addition and reductive elimination from a high-valent palladium intermediate. Both experimental and theoretical studies have provided evidence for the role of these high-valent species in the catalytic process, offering a deeper understanding of the reaction mechanism. nih.gov
Enantioselective Synthesis via Birch-Heck Sequence
To address the demand for enantiomerically pure phenanthridinone derivatives, particularly those with stereocenters, an enantioselective Birch-Heck sequence has been developed. nih.govbrynmawr.edu This multi-step process begins with a Birch reduction-alkylation of benzoic acid, followed by conversion to an amide and subsequent triflation. nih.gov The key step is an intramolecular, desymmetrizing Mizoroki-Heck reaction, which is catalyzed by a palladium complex with a chiral ligand, such as (R)-BINAP. This reaction creates phenanthridinone analogs containing an all-carbon quaternary stereocenter with good to very good enantioselectivity. nih.govbrynmawr.edu This strategy is significant as the introduction of a three-dimensional structure to the typically flat phenanthridinone core can lead to improved therapeutic selectivity. nih.gov
| Pd Source (mol%) | Ligand (mol%) | Additive | Yield (%) | Enantiomeric Excess (%) | Ref |
| 10 | (R)-BINAP (15) | LiOAc | - | - | nih.gov |
| 20 | (R)-BINAP (24) | None | - | - | nih.gov |
| Table 3: Conditions for Enantioselective Desymmetrizing Heck Reaction. |
Transition Metal-Free and Organocatalytic Approaches
While transition metal catalysis dominates the field, metal-free alternatives provide valuable, often more sustainable, routes to phenanthridinones.
Anionic Ring Closure Mediated by Bases (e.g., KOH, K2CO3)
A straightforward and efficient method for the synthesis of phenanthridin-6(5H)-ones involves the base-promoted cyclization of N-aryl-2-bromobenzamides. nih.gov This intramolecular lactamization can be effectively promoted by weak inorganic bases such as potassium carbonate (K2CO3). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and can be significantly accelerated by microwave irradiation, leading to high yields of the desired products in a short reaction time. nih.gov This method avoids the use of transition metals, simplifying purification and reducing costs.
| Substrate | Base | Solvent | Conditions | Yield (%) | Ref |
| N-aryl-2-bromobenzamide | K2CO3 (5 equiv.) | DMF | 150 °C, 2 h, MW | High | nih.gov |
| Table 4: Base-Mediated Anionic Ring Closure. |
Visible-Light-Driven Photochemical Synthesis
The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool in organic synthesis. For the preparation of phenanthridinones, photochemical methods offer a green alternative to traditional heating.
One notable approach involves a transition-metal-free, visible-light-induced intramolecular C-H arylation. This method employs blue light-emitting diodes (LEDs) to irradiate a solution of the appropriate N-substituted o-halobenzamide in dimethyl sulfoxide (B87167) (DMSO) with potassium tert-butoxide (KOtBu) as the base. This reaction proceeds at room temperature and demonstrates good tolerance to various functional groups, affording phenanthridinone derivatives in yields of up to 86%.
In a similar vein, continuous flow photochemistry has been utilized for the efficient synthesis of substituted 6(5H)-phenanthridinones. This technique involves the intramolecular photochemical cyclization of 2-chlorobenzamides and has been shown to produce the desired products in excellent yields, in some cases up to 99%. nih.gov The use of a flow system allows for precise control over reaction parameters and efficient light penetration, often leading to superior results compared to batch processes. nih.gov
Another visible-light-mediated method involves the aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, using eosin (B541160) B as a photosensitizer. While this reaction primarily yields 6-substituted phenanthridines, it highlights the utility of photoredox catalysis in constructing the core phenanthridine (B189435) framework, which can be a precursor to the desired phenanthridinone.
Acid-Mediated Cyclization Reactions
While acids are frequently employed as additives or co-catalysts in various cyclization strategies to promote reactivity, a synthetic route to this compound that is solely mediated by an acid is not prominently featured in the scientific literature. Often, the presence of a transition metal catalyst is required to effect the C-C or C-N bond formation necessary for the cyclization. For instance, in some palladium-catalyzed intramolecular arylations of benzanilides, the addition of an acid like trifluoroacetic acid (TFA) has been found to be crucial for the reaction to proceed efficiently. nih.gov However, in these cases, the acid acts as a promoter or activator within a catalytic cycle rather than the primary cyclization agent.
Microwave-Assisted Cyclization Protocols
Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times and improve yields for the synthesis of phenanthridinones. A key example is the weak base-promoted lactamization of N-aryl-2-bromobenzamides. nih.gov In this protocol, the starting material is heated in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) under microwave irradiation. nih.gov This transition-metal-free method provides high yields of phenanthridin-6(5H)-ones, including methylated derivatives. nih.gov
The table below summarizes the conditions and yields for the microwave-assisted synthesis of various phenanthridinone derivatives. nih.gov
| Starting Material (N-aryl-2-bromobenzamide) | Product | Yield (%) |
| 2-bromo-N-phenylbenzamide | Phenanthridin-6(5H)-one | 85 |
| 2-bromo-N-(p-tolyl)benzamide | 2-Methylphenanthridin-6(5H)-one | 89 |
| 2-bromo-N-(o-tolyl)benzamide | 4-Methylphenanthridin-6(5H)-one | 83 |
| 5-methyl-2-bromo-N-phenylbenzamide | 9-Methylphenanthridin-6(5H)-one | 67 |
Reaction Conditions: 0.3 mmol of starting material, 1.5 mmol of K₂CO₃, 3 mL of DMF, 150 °C, 2 hours, 100 W initial microwave power. nih.gov
Classical and Miscellaneous Synthetic Pathways
Beyond modern photochemical and microwave-assisted methods, several classical and other miscellaneous pathways are employed for the synthesis of the phenanthridinone core.
Oxidation Reactions of Phenanthridinium Salts and Oxides
The oxidation of a pre-existing phenanthridine ring system is a direct route to the corresponding 6(5H)-phenanthridinone. Classical methods have utilized strong oxidizing agents like dichromates for this transformation. nih.gov Another common oxidant, potassium permanganate (B83412) (KMnO₄), is known to oxidize phenanthrene, indicating its potential to oxidize the phenanthridine core as well. nih.gov The reaction typically involves the conversion of the C-H bond at the 6-position of the phenanthridine ring to a carbonyl group. While specific procedures for the direct oxidation of 5-methylphenanthridinium (B429081) salts to this compound are not extensively detailed, the general principle of oxidizing the heterocyclic nucleus is a valid synthetic strategy.
Thermal Tandem Cyclization of Allene-1,1-dicarboxanilides
A thorough review of the scientific literature did not yield specific examples of the thermal tandem cyclization of allene-1,1-dicarboxanilides to produce this compound. This suggests that this particular synthetic route is either highly specialized, theoretical, or not a commonly employed method for the synthesis of this scaffold.
Intramolecular Rearrangement Reactions
Intramolecular rearrangements represent a classic approach to the synthesis of phenanthridinones. One of the most notable examples is the Beckmann rearrangement of fluorenone oximes. nih.gov In this reaction, 9-fluorenone (B1672902) is first converted to its oxime, which is then treated with an acid or a dehydrating agent to induce a rearrangement, yielding phenanthridinone. nih.gov This method is particularly useful for producing the unsubstituted phenanthridinone core, which can then be further functionalized. The enzymatic conversion of fluorenone oxime to phenanthridinone, which mimics the chemical Beckmann rearrangement, has also been observed in biological systems. nih.gov
Other classical rearrangement reactions that have been historically used for the synthesis of the phenanthridinone skeleton include the Schmidt reaction. nih.gov
Biomimetic Procedures in Complex Phenanthridinone Derivatives
Biomimetic synthesis endeavors to replicate nature's strategies for constructing complex molecules. In the context of intricate phenanthridinone derivatives, particularly the Amaryllidaceae alkaloids like narciclasine (B1677919) and pancratistatin, this approach is guided by the proposed biosynthetic pathways in plants. researchgate.netnih.govhorizonepublishing.comnih.govresearchgate.net
The biosynthesis of these complex phenanthridinones is believed to originate from the aromatic amino acids phenylalanine and tyrosine. nih.govnih.gov These precursors undergo a series of transformations to form a key intermediate, O-methylnorbelladine. nih.govrsc.org The crucial step in the formation of the phenanthridinone core is the intramolecular oxidative C-C phenol (B47542) coupling of this intermediate. nih.gov Depending on the specific regiochemistry of this coupling (ortho-para, para-para, or para-ortho), different alkaloid skeletons are generated. nih.govrsc.org For instance, the biosynthesis of narciclasine is proposed to proceed through a para-para oxidative coupling of O-methylnorbelladine. rsc.org
While laboratory syntheses may not replicate the enzymatic machinery of plants, they often draw inspiration from this central oxidative coupling event. Many total syntheses of complex phenanthridinone alkaloids, though not always explicitly termed "biomimetic," employ strategies that hinge on a key intramolecular cyclization to form the core structure, mirroring the proposed biosynthetic cyclization. acs.org For example, visible-light-induced photocatalysis has been used to generate aryl radicals from halogen-substituted N-aryl benzamides, which then undergo intramolecular cyclization to construct the phenanthridinone scaffold, providing a modern chemical analogue to the natural oxidative cyclization. acs.org This strategy has been successfully applied to the synthesis of various phenanthridinone alkaloids of the Amaryllidaceae family. acs.org
The development of chemoenzymatic methods also represents a significant step towards biomimetic synthesis. These approaches use enzymes to perform key transformations with high stereoselectivity, a hallmark of natural product biosynthesis. For instance, the synthesis of narciclasine derivatives has been achieved using toluene (B28343) dioxygenase-mediated dihydroxylation to create a chiral diol, a crucial building block for the complex cyclitol portion of the molecule. nih.govbrocku.camdpi.com This enzymatic step provides an efficient way to generate the correct stereochemistry, which is then carried through subsequent chemical transformations, including an intramolecular Heck reaction to close the phenanthridinone ring system. nih.govbrocku.camdpi.com
The following table outlines the core principles of the biomimetic approach to complex phenanthridinones based on their biosynthesis.
| Biomimetic Principle | Key Precursor | Core-Forming Reaction | Example Natural Products |
| Oxidative Cyclization | O-Methylnorbelladine | Intramolecular Phenol Coupling | Narciclasine, Pancratistatin |
Diels-Alder Reactions and their Application to Phenanthridinones
The Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition, offers a direct route to the phenanthridinone skeleton. nih.govresearchgate.netscispace.comnih.gov This methodology typically involves the reaction of a suitably substituted 2(1H)-quinolone, acting as the dienophile, with a conjugated diene. nih.govresearchgate.netscispace.comnih.gov The presence of an electron-withdrawing group on the quinolone ring is crucial for activating it as a dienophile. nih.govresearchgate.net
Research has demonstrated that both 3- and 4-substituted 2(1H)-quinolones can serve as effective dienophiles. nih.govresearchgate.net For instance, 1-methyl-3-nitro-2(1H)-quinolone reacts with various 1,3-butadiene (B125203) derivatives to yield functionalized phenanthridones. scispace.comnih.gov These reactions can be carried out under either atmospheric or high-pressure conditions, with high pressure often improving the yields of the initial Diels-Alder adducts. scispace.comnih.gov
Under thermal conditions at atmospheric pressure, the initial cycloadducts often undergo spontaneous elimination of small molecules (like nitrous acid and methanol (B129727) when using nitro-substituted quinolones and methoxy-substituted dienes) to directly afford the aromatized phenanthridone product. scispace.com For example, the reaction of 3-nitro-1-methyl-2(1H)-quinolone with 1-methoxy-1,3-butadiene (B1596040) in refluxing o-xylene (B151617) yields the corresponding 6(5H)-phenanthridone in good yield. scispace.com
The following table summarizes selected examples of Diels-Alder reactions used to synthesize phenanthridinone derivatives, highlighting the reactants, conditions, and yields.
| Dienophile | Diene | Conditions | Product | Yield | Reference(s) |
| 3-Nitro-1-methyl-2(1H)-quinolone | 1-Methoxy-1,3-butadiene | o-xylene, 180°C, 5 days | 1-Methyl-6(5H)-phenanthridone | 83% | scispace.com |
| 3,6-Dinitro-1-methyl-2(1H)-quinolone | 1-Methoxy-1,3-butadiene | o-xylene, 180°C, 5 days | 1-Methyl-2-nitro-6(5H)-phenanthridone | 68% | scispace.com |
| 3-Nitro-1-methyl-2(1H)-quinolone | 2,3-Dimethoxy-1,3-butadiene | o-xylene, 180°C | 1-Methyl-8,9-dimethoxy-6(5H)-phenanthridone | 45% | scispace.com |
| 3-Nitro-1-methyl-2(1H)-quinolone | 1-Methoxy-1,3-butadiene | 10 kbar, 90°C, 2 days | Diels-Alder Adducts (endo and exo) | 77% (total) | scispace.com |
| 3-Nitro-1-methyl-2(1H)-quinolone | 2,3-Dimethoxy-1,3-butadiene | 10 kbar, 90°C, 2 days | Diels-Alder Adduct | 57% | scispace.com |
This synthetic strategy provides a modular and efficient approach to a variety of substituted phenanthridinones, which are valuable intermediates for the synthesis of more complex, biologically active molecules.
Reactivity and Synthetic Transformations of 5 Methyl 6 5h Phenanthridinone Scaffold
Functionalization at Specific Positions of the Phenanthridinone Ring System
The ability to selectively introduce functional groups at specific positions on the 5-methyl-6(5H)-phenanthridinone ring is fundamental to modulating its properties. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have revolutionized the approaches to such modifications, allowing for direct and efficient bond formation.
Palladium catalysis is a prominent strategy for the construction and functionalization of the phenanthridinone skeleton. nih.govacs.org Various protocols have been developed that allow for the controlled introduction of substituents onto the aromatic rings. For instance, palladium-catalyzed annulation of N-substituted 2-bromobenzamides with 2-bromobenzoic acids provides a modular approach to a range of functionalized phenanthridin-6(5H)-ones. acs.org The reaction conditions can be tuned to favor the formation of the desired products in good to excellent yields. The choice of ligands and bases is critical in these transformations, influencing both the reactivity and regioselectivity.
The electronic properties of substituents on the starting materials significantly affect the reaction outcomes. Studies on the synthesis of N-methyl-N-aryl-2-iodobenzamide derivatives have shown that electron-donating groups on the N-aryl ring generally lead to higher reactivity, while strong electron-withdrawing groups can hinder the cyclization process. This allows for a degree of control over the synthesis of specifically substituted phenanthridinones.
Furthermore, microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient lactamization of N-aryl-2-bromobenzamides, leading to phenanthridin-6(5H)-ones. This method has been successfully applied to synthesize derivatives with methyl groups at various positions on the phenanthridinone core, such as the 2-methyl and 4-methyl analogues. youtube.com
The table below summarizes selected examples of functionalized phenanthridinones synthesized via palladium-catalyzed methods, highlighting the versatility of these approaches.
| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product | Yield (%) |
| N-methyl-2-bromobenzamide | 4-methyl-2-bromobenzoic acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 2-Methyl-5-methyl-6(5H)-phenanthridinone | 78 |
| N-(4-methoxyphenyl)-2-bromobenzamide | 2-bromobenzoic acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 8-Methoxy-6(5H)-phenanthridinone | 85 |
| N-methyl-2-iodobenzamide | - | Pd-PVP NPs, K₂CO₃ | This compound | 95 |
| 2-bromo-N-(p-tolyl)benzamide | - | K₂CO₃, DMF, Microwave | 2-Methyl-6(5H)-phenanthridinone | 89 |
| 2-bromo-N-phenylbenzamide | - | K₂CO₃, DMF, Microwave | 6(5H)-Phenanthridinone | 85 |
This table is generated based on data from synthetic methodologies described in the literature and represents typical yields.
Derivative Synthesis for Pharmacophore Identification and Optimization
The phenanthridinone scaffold is a key component in a variety of biologically active molecules, most notably as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. acs.org Consequently, the synthesis of a wide array of this compound derivatives is a major focus for pharmacophore identification and optimization in drug discovery programs.
The goal of derivative synthesis is to systematically modify the core structure to understand how changes in stereochemistry, electronics, and steric bulk affect biological activity. Continuous flow photochemistry has been developed as an efficient method for the intramolecular cyclization of 2-chlorobenzamides to produce substituted phenanthridinones, enabling rapid access to libraries of compounds for screening.
A significant advancement in creating diverse phenanthridinone derivatives involves the Birch-Heck sequence. This multi-step process allows for the synthesis of phenanthridinone analogs that possess an all-carbon quaternary stereocenter. Such three-dimensional structures are highly sought after in drug development as they can lead to improved therapeutic selectivity and better pharmacological profiles compared to their flat, aromatic counterparts. This methodology enables the introduction of various substituents on all three rings of the phenanthridinone skeleton, as well as different alkyl groups at the quaternary center.
The table below showcases a selection of synthesized this compound derivatives and their precursors, illustrating the chemical diversity that can be achieved for pharmacological evaluation.
| Precursor | Reagents/Reaction Type | Derivative |
| 2-Chlorobenzoyl chloride and various anilines | Amidation / Flow Photocyclization | Substituted 6(5H)-phenanthridinones |
| Benzoic acid | Birch reduction-alkylation, amidation, triflation, Mizoroki-Heck reaction | Phenanthridinone analogs with all-carbon quaternary stereocenters |
| N-Methoxybenzamides and various arenes | Palladium-catalyzed C-H activation | Substituted phenanthridinones |
| o-Halobenzamides and aryl iodides | Palladium-catalyzed annulation | Aryl-substituted phenanthridinones |
This table provides a conceptual overview of synthetic strategies for derivative generation.
Formation of Larger Ring Systems Based on the Phenanthridinone Skeleton
The synthetic utility of the phenanthridinone scaffold extends beyond its own functionalization to its use as a foundational structure for the construction of larger, more complex heterocyclic systems. These transformations often involve ring expansion or annulation reactions, providing access to novel chemical space.
One important class of larger ring systems is the benzo[c]phenanthridines, which are themselves of significant interest due to their presence in various natural products with potent biological activities. Synthetic routes have been developed that can lead to either phenanthridinones or benzo[c]phenanthridines, often from common intermediates. For example, 3-arylisoquinolinones can be transformed into benzo[c]phenanthridines through a ring-closure reaction. acs.org These same isoquinolinone precursors are structurally related to the intermediates in some phenanthridinone syntheses.
Furthermore, synthetic strategies aimed at phenanthridinones can sometimes be manipulated to yield larger rings. For example, during the synthesis of phenanthridinones from 2-phenylbenzamides via an N-iodinated intermediate, a 6-endo cyclization can occur, leading to a seven-membered benzolactam intermediate. nih.gov While this may be a side product in some cases, it demonstrates a viable pathway to a ring-expanded dibenzo[b,f]azepin-6-one system from a phenanthridinone precursor scaffold.
Another intriguing transformation involves the reaction of oxindoles with styrenes, which proceeds through a spiro-cycle intermediate. This intermediate then undergoes an oxidation-induced ring rearrangement to form the phenanthridinone skeleton. nih.gov The existence of such spirocyclic intermediates suggests that, with appropriate modification of the substrates and reaction conditions, they could potentially be intercepted or redirected to form other complex, polycyclic systems.
Biological Activity Mechanisms and Structure Activity Relationships of 5 Methyl 6 5h Phenanthridinone and Its Analogs
Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms
The phenanthridinone scaffold, including 5-Methyl-6(5H)-phenanthridinone, is a recognized inhibitor of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. umanitoba.casigmaaldrich.com PARP enzymes are crucial for various cellular processes, particularly DNA repair and the maintenance of genomic stability. nih.gov By mimicking the endogenous substrate NAD+, these competitive inhibitors disrupt the process of PARylation, a post-translational modification of proteins. umanitoba.ca This inhibition can be a valuable therapeutic strategy in oncology, either as a standalone treatment or in combination with other anticancer agents. umanitoba.ca
Specificity Towards PARP-1 and Other PARP Family Proteins
While some phenanthridinone-based inhibitors like PJ34 are non-selective, extensive research has focused on developing analogs with greater specificity, particularly for PARP-1. umanitoba.canih.gov 6(5H)-Phenanthridinone is a potent inhibitor of PARP-1. sigmaaldrich.commedchemexpress.com Structure-activity relationship (SAR) studies on substituted 5(H)phenanthridin-6-ones have demonstrated that modifications at various positions on the phenanthridinone ring can yield highly potent and selective PARP-1 inhibitors. nih.gov For instance, certain substitutions have resulted in compounds with IC50 values as low as 10 nM. nih.gov
Computational and in vitro studies have been instrumental in designing phenanthridinone derivatives with desired selectivity. By targeting specific amino acid residues within the catalytic domains of different PARP isoforms, it is possible to achieve preferential inhibition. For example, enantiomers have been designed to selectively interact with D766 in PARP-1 and E335 in PARP-2, leading to better PARP-2 selectivity compared to benchmarks like PJ34 and olaparib. umanitoba.ca
Impact on Cellular Processes and DNA Repair Pathways
The inhibition of PARP by phenanthridinone derivatives has significant consequences for cellular processes, most notably DNA repair. PARP enzymes, particularly PARP-1, are activated by DNA strand breaks. google.com Their inhibition hinders the recruitment of DNA repair machinery to sites of damage. This is particularly effective in cancer cells that already have deficiencies in other DNA repair pathways, such as those with BRCA mutations, leading to a concept known as synthetic lethality.
The overactivation of PARP-1 in response to severe DNA damage can lead to a form of cell death called parthanatos, which is distinct from apoptosis and involves the depletion of cellular energy stores. nih.gov Inhibition of PARP can prevent this catastrophic energy depletion. Furthermore, the modulation of PARP activity by compounds like 6(5H)-phenanthridinone can potentiate the cytotoxic effects of DNA-damaging anticancer drugs, although this effect can be cell-type and drug-dependent. nih.gov
Mechanisms of Action in Anticancer and Antitumor Research
The anticancer properties of this compound and its analogs extend beyond PARP inhibition, encompassing the targeting of other critical enzymes and regulatory proteins involved in cancer cell survival and proliferation.
Topoisomerase I Targeting
Certain benzo[i]phenanthridine derivatives, which share a structural relationship with phenanthridinones, have been identified as topoisomerase I-targeting agents. tmu.edu.twresearchgate.net Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. nih.gov Inhibitors of this enzyme trap the covalent enzyme-DNA intermediate, leading to DNA strand breaks and ultimately cell death.
Specifically, 2,3-Methylenedioxy-8,9-dimethoxybenzo[i]phenanthridine and its 5-methyl derivative are active as topoisomerase I-targeting agents. tmu.edu.twresearchgate.net Interestingly, in contrast to some other classes of topoisomerase inhibitors, the presence of the 5-methyl group in this particular benzo[i]phenanthridine does not enhance its activity. tmu.edu.twresearchgate.net Structure-activity studies have also shown that substitutions at different positions can significantly impact the topoisomerase I-targeting activity and cytotoxicity of these compounds. nih.gov
Inhibition of Epigenetic Proteins (e.g., BET Bromodomains)
More recently, novel phenanthridin-6(5H)-one derivatives have been designed and synthesized as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. nih.gov BET proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated histones. nih.gov Their inhibition has emerged as a promising therapeutic strategy for various cancers. nih.govnih.gov
Structure-based drug design has led to the identification of phenanthridin-6(5H)-one derivatives with low micromolar IC50 values against BET bromodomains. nih.gov These inhibitors have demonstrated significant antiproliferative effects in cancer cell lines. nih.gov The development of these compounds highlights the versatility of the phenanthridinone scaffold in targeting diverse protein families involved in oncology. The selectivity of these inhibitors for BET proteins over other bromodomain-containing proteins is a key aspect of their therapeutic potential. osti.gov
Influence on Cell Proliferation in Tumor Cell Lines
The inhibitory activities of this compound and its analogs translate into a significant impact on the proliferation of various tumor cell lines. ontosight.ai As a PARP inhibitor, 6(5H)-phenanthridinone has been shown to inhibit cell proliferation and can modulate the antiproliferative activity of other anticancer drugs. medchemexpress.comnih.govnih.gov For example, it can act synergistically with alkylating agents like chloromethine in murine lymphoma cells, leading to a marked decrease in proliferation. nih.gov
The antiproliferative effects are not limited to its role as a PARP inhibitor. The development of phenanthridinone-based BET inhibitors has also shown excellent inhibitory activities against various cancer cell lines. nih.gov The cytotoxicity of these compounds is often evaluated across a panel of human tumor cell lines to assess their spectrum of activity. researchgate.netnih.govmdpi.com
Antimicrobial and Antiviral Action Mechanisms of this compound and its Analogs
The phenanthridinone scaffold is a key structural motif found in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological actions, including antimicrobial and antiviral effects. nih.gov The mechanisms behind these activities are a subject of ongoing research, with studies pointing towards interactions with key microbial and viral components.
Antibacterial and Antifungal Activities
Phenanthridinone derivatives and related alkaloids have demonstrated notable antibacterial and antifungal properties. nih.gov The core structure of these compounds allows for various substitutions, which in turn modulates their biological activity against a spectrum of microbial pathogens.
Research into benzophenanthridine alkaloids, which are structurally related to phenanthridinones, has provided significant insights into their antimicrobial potential. One of the most active alkaloids in this class is chelerythrine (B190780), which has shown a broad spectrum of activity. plos.org It exhibits potent inhibitory effects against various bacteria, with a reported minimal inhibitory concentration (MIC) of 1.50 µg/mL for all tested bacterial strains. plos.org Furthermore, chelerythrine is also active against yeasts, with MIC values ranging from 3.12 to 6.25 µg/mL. plos.org The mechanism of action for chelerythrine does not appear to be bacteriolytic, as determined by optical density-based real-time assays against Bacillus subtilis and Escherichia coli. plos.org
The following table summarizes the antimicrobial activity of selected benzophenanthridine alkaloids.
| Alkaloid | Test Organism | Minimal Inhibitory Concentration (MIC) |
| Chelerythrine | Various Bacteria | 1.50 µg/mL |
| Chelerythrine | Various Yeasts | 3.12 - 6.25 µg/mL |
Other benzophenanthridine alkaloids such as avicine and dihydrochelerythrine (B1200217) also exhibit antimicrobial properties, although chelerythrine has the widest spectrum of activity. plos.org
Antiviral and Anti-HIV Activities
The phenanthridinone nucleus is a constituent of compounds that possess significant antiviral properties, including activity against the Human Immunodeficiency Virus (HIV) and other viruses like the Hepatitis C virus. nih.gov The structural diversity of phenanthridinone analogs allows for the targeting of various viral processes.
Studies on antofine, a phenanthroindolizidine alkaloid with a structure related to phenanthridinone, and its analogs have demonstrated their potential as antiviral agents against the Tobacco Mosaic Virus (TMV). nih.gov Research has shown that modifications at the C-6 position of the antofine molecule can lead to compounds with higher antiviral activity than commercially available agents. nih.gov
In the context of anti-HIV research, while not direct phenanthridinone derivatives, studies on related heterocyclic structures provide valuable insights. For instance, certain dihydroseselin (B1632921) derivatives have been synthesized and evaluated for their anti-HIV activity. nih.gov One particular optically pure compound, 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone, displayed potent and selective inhibition of HIV replication. nih.gov This compound's high efficacy, with an EC50 value of 4 x 10-4 µM, underscores the potential of developing highly active antiviral agents from complex heterocyclic scaffolds. nih.gov The activity of this compound is highly stereoselective, with its diastereoisomers being significantly less active. nih.gov It is suggested that the camphanoyl moieties are crucial for its antiviral potency. nih.gov
Structure-Activity Relationships for Antimicrobial Potency
The antimicrobial efficacy of phenanthridinone analogs and related benzophenanthridine alkaloids is intrinsically linked to their molecular structure. plos.org Key structural features that influence their potency have been identified through comparative studies.
A crucial factor for the antimicrobial activity of benzophenanthridine alkaloids is the presence of a quaternary iminium nitrogen atom. plos.org Quaternary alkaloids like chelerythrine and avicine are generally more active than their corresponding hydrogenated counterparts, such as dihydrochelerythrine and dihydroavicine. plos.org
The nature and position of substituents on the aromatic rings also play a significant role. For instance, the presence of a methylenedioxy group can enhance antimicrobial activity. plos.org A comparison between nitidine (B1203446) (with two methoxyl groups at C-8 and C-9) and avicine (with a methylenedioxy group at the same positions) reveals that the methylenedioxy group in avicine contributes to increased antimicrobial action. plos.org Furthermore, the positioning of methoxyl groups is critical; chelerythrine, with methoxyl groups at C-7 and C-8, is a more potent antimicrobial agent than nitidine, which has them at C-8 and C-9. plos.org The opening of the methylenedioxy ring in chelerythrine leads to a dramatic decrease in its antimicrobial activity, further highlighting the importance of this structural feature. plos.org
For antofine analogs, which are active against the Tobacco Mosaic Virus, it has been observed that substituents at the C-6 position that are hydrogen donors or electron-withdrawing groups tend to favor higher antiviral activity. nih.gov
Anti-Inflammatory and Analgesic Mechanisms
While direct studies on the anti-inflammatory and analgesic mechanisms of this compound are not extensively detailed in the provided context, research on related heterocyclic compounds suggests that this class of molecules has the potential for such activities. Benzophenanthridine alkaloids, found in plants like Zanthoxylum rhoifolium, which are used in traditional medicine, are known to possess anti-inflammatory properties. plos.org
Studies on other heterocyclic systems, such as pyridazinone and benzoxazolinone derivatives, have shown that modifications to the core structure can lead to significant analgesic and anti-inflammatory effects. nih.govnih.gov For example, in a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, the nature of the substituent at position 6 was found to directly influence both analgesic and anti-inflammatory activities. nih.gov Specifically, a derivative with a 4-(2-ethoxyphenyl)piperazine group at this position showed anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Similarly, for certain 2-benzoxazolinone (B145934) derivatives, the introduction of specific acyl and fluorophenyl groups resulted in promising analgesic and anti-inflammatory profiles. nih.gov These findings suggest that the phenanthridinone scaffold could also be a viable template for developing novel anti-inflammatory and analgesic agents.
Pharmacological Activities of Biologically Important Phenanthridinone Analogs
The phenanthridinone framework is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biological activities beyond antimicrobial and antiviral effects. nih.gov Various analogs have been synthesized and evaluated, revealing a broad spectrum of pharmacological potential.
Phenanthridinone derivatives are recognized as potent inhibitors of poly(ADP-ribose) polymerase (PARP) family proteins. nih.gov Notable examples include PJ34 and PJ38, which are selective PARP inhibitors. nih.gov Another significant analog is ARC-111, which acts as a topoisomerase-1 targeting antitumor agent. nih.gov
Furthermore, phenanthridin-6(5H)-one derivatives have been documented to possess a range of other biological and pharmaceutical activities, including:
Antimycobacterial activity acs.org
Antagonistic activity acs.org
Antiproliferative activity acs.org
Antitubercular activity acs.org
The structural versatility of the phenanthridinone core allows for the development of compounds with a wide range of therapeutic applications, from anticancer to neuroprotective agents. nih.gov
Theoretical and Computational Investigations of 5 Methyl 6 5h Phenanthridinone
Molecular Docking Studies on Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netopenresearchlibrary.org This method is instrumental in virtual screening and for proposing structural hypotheses of how ligands interact with target proteins, which is invaluable for lead optimization. openresearchlibrary.org The process involves predicting the binding mode and affinity of a ligand to the active site of a target protein. researchgate.net
While specific molecular docking studies on 5-Methyl-6(5H)-phenanthridinone are not extensively detailed in publicly available literature, research on related phenanthridinone derivatives provides a strong model for its potential interactions. A notable example is the study of NSC127133, a phenanthridinone derivative identified as an inhibitor of the second bromodomain (BD2) of the BET family protein BRD2. medkoo.comnih.gov Through a rational, structure-based approach, molecular docking simulations were pivotal in identifying NSC127133 from the NCI Diversity Set III library. nih.gov
The docking studies revealed that the phenanthridinone scaffold of NSC127133 binds effectively within the acetyl-lysine binding pocket of BRD2. nih.gov The interactions were characterized by significant hydrophobic and hydrophilic contacts, a finding that was later confirmed by high-resolution crystal structures. nih.gov This highlights the capability of the phenanthridinone core to engage in key interactions necessary for potent enzyme inhibition. The insights gained from such studies on analogous compounds can guide the virtual screening and rational design of this compound-based inhibitors against various enzymatic targets.
Molecular Dynamics Simulations to Elucidate Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of drug discovery, MD simulations are crucial for assessing the stability of ligand-protein complexes predicted by molecular docking and for providing a more dynamic picture of the binding interactions. dovepress.comdntb.gov.ua
MD simulations can reveal the flexibility of the protein and the ligand, the role of solvent molecules, and can be used to calculate binding free energies. nih.govunibo.it For instance, simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex over the simulation time. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemistry, also known as molecular quantum mechanics, applies the principles of quantum mechanics to chemical systems to understand their electronic structure and reactivity. wikipedia.org These calculations can provide valuable information about a molecule's properties, such as its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical behavior. naturalspublishing.com
The electronic structure of a molecule is determined by solving the Schrödinger equation, which is typically done using approximations to make the calculations computationally feasible. wikipedia.org Density Functional Theory (DFT) is a popular quantum chemical method used for this purpose. naturalspublishing.com
For this compound, quantum chemical calculations could be employed to:
Optimize the molecular geometry: To find the most stable three-dimensional structure.
Calculate the molecular electrostatic potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which can indicate potential sites for electrophilic and nucleophilic attack.
Determine the energies of the HOMO and LUMO: The energy gap between these orbitals can provide insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.
While specific quantum chemical studies on this compound are not extensively documented, the principles of these calculations are fundamental to understanding its intrinsic chemical properties that govern its interactions with biological targets. arxiv.orgdntb.gov.ua
Computational Analysis of Bromodomain Inhibition by Phenanthridinone Scaffolds
Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues, playing a key role in the epigenetic regulation of gene transcription. nih.gov The BET (Bromodomain and Extra-Terminal) family of proteins, which contain bromodomains, have emerged as important targets for the development of therapies against cancer and other diseases. nih.govnih.gov
The phenanthridinone scaffold has been identified as a promising core structure for the development of BET bromodomain inhibitors. nih.gov As previously mentioned, the compound NSC127133, a phenanthridinone derivative, was identified as a potent inhibitor of the second bromodomain (BD2) of BRD2. medkoo.comnih.gov
Computational analysis played a central role in this discovery. A structure-based virtual screening approach, which likely involved molecular docking, was used to screen a chemical library and identify the phenanthridinone-containing hit. nih.gov The subsequent high-resolution crystal structure of the BRD2-BD2 in complex with NSC127133 confirmed the binding mode and interactions predicted by the computational models. nih.gov The study demonstrated that the phenanthridinone derivative binds effectively in the acetyl-lysine binding pocket, forming crucial hydrophobic and hydrophilic interactions. nih.gov
This research underscores the potential of the phenanthridinone scaffold, and by extension this compound, as a platform for designing novel bromodomain inhibitors. Further computational studies, including more advanced techniques like free energy perturbation (FEP), could be utilized to optimize the potency and selectivity of such inhibitors.
Future Research Perspectives and Potential Academic Applications
Development of Novel Synthetic Methodologies for Enhanced Efficiency
Future research is focused on developing novel synthetic methodologies that offer higher efficiency, atom economy, and functional group tolerance. Key areas of development include:
Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions have become a cornerstone in constructing the phenanthridinone core. nih.govacs.orgnih.gov These methods often involve domino reactions that form multiple bonds in a single operation. nih.gov Future work will likely focus on developing catalysts that are more active, stable, and reusable. The use of other transition metals beyond palladium is also an area ripe for exploration.
C-H Activation Strategies: Direct C-H bond activation is a powerful tool for creating complex molecules from simple precursors. nih.govuu.edu One-pot syntheses involving dual C-H activation of N-methoxybenzamides have been demonstrated for the synthesis of biologically important phenanthridinones. nih.gov Future research will aim to expand the scope of these reactions to include a wider range of substrates and to develop metal-free C-H activation protocols. uu.edu
Photocatalysis: Light-mediated reactions offer a green and efficient alternative to traditional thermal methods. nih.gov Photocatalytic approaches for the synthesis of phenanthridinones have been reported and represent a promising area for future development. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. nih.govacs.org The use of weak bases in combination with microwave heating has been shown to be effective for the synthesis of phenanthridin-6(5H)-ones. nih.govacs.org Further optimization of these conditions for a broader range of substrates is a likely avenue of future research.
A summary of modern synthetic approaches for phenanthridinones is presented in the table below.
| Synthetic Strategy | Key Features | Reference |
| Palladium-Catalyzed Annulation | Annulation of 2-bromobenzamides and 2-bromobenzoic acids. High yields and compatibility with various functional groups. | acs.org |
| Domino Reactions | Palladium-mediated process involving aryl-aryl coupling and C-N bond formation. | nih.gov |
| C-H Activation | One-pot formation of C-C and C-N bonds via dual C-H activation. | nih.gov |
| Microwave-Assisted Lactamization | K2CO3-promoted cyclization of N-aryl-2-bromobenzamides. | nih.govacs.org |
| Photocatalysis | Use of light to mediate the cyclization reaction. | nih.gov |
Exploration of Phenanthridinone Derivatives in Medicinal Chemistry
The phenanthridinone skeleton is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. nih.govontosight.ai This has made it an attractive target for medicinal chemists. nih.govontosight.ai
Future research in this area will likely focus on:
Anticancer Agents: Phenanthridinone derivatives have shown promise as anticancer agents. ontosight.ainih.govnih.gov They are known inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial in DNA repair and tumor development. nih.govnih.gov The development of new derivatives with enhanced potency and selectivity for different PARP family members is a key research direction. nih.gov For instance, PJ34, a phenanthridone derivative, is a selective PARP inhibitor. nih.gov
Immunomodulatory Agents: 6(5H)-phenanthridinone has been shown to possess immunosuppressive activities, inhibiting lymphocyte proliferation and the induction of cytotoxic T-lymphocytes. nih.gov This suggests that phenanthridinone derivatives could be developed as novel immunomodulators for the treatment of autoimmune diseases and to prevent transplant rejection. nih.govmedkoo.com
Antimicrobial Agents: The phenanthridinone core has been associated with antibacterial and antifungal properties. ontosight.ai Further exploration of this activity through the synthesis and screening of new derivatives could lead to the development of novel antimicrobial drugs. ontosight.ai
Other Therapeutic Areas: The diverse biological activities of phenanthridinones suggest their potential in other therapeutic areas as well. ontosight.ai For example, some derivatives have been investigated as nonsteroidal progesterone (B1679170) receptor antagonists. acs.org
The table below highlights some of the biological activities of phenanthridinone derivatives.
| Biological Activity | Target/Mechanism | Reference |
| Anticancer | Inhibition of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov | nih.govnih.govnih.gov |
| Immunosuppressive | Inhibition of lymphocyte proliferation. nih.gov | nih.govmedkoo.commedchemexpress.com |
| Antimicrobial | Antibacterial and antifungal properties. ontosight.ai | ontosight.ai |
| Progesterone Receptor Antagonist | Nonsteroidal antagonism of the progesterone receptor. | acs.org |
Advanced Understanding of Biological Mechanisms for Therapeutic Design
A deeper understanding of the biological mechanisms of action of 5-Methyl-6(5h)-phenanthridinone and its derivatives is crucial for the rational design of new and more effective therapeutic agents. youtube.com
Future research should focus on:
Target Identification and Validation: While PARP is a known target, it is possible that phenanthridinones interact with other biological targets to exert their effects. nih.govnih.gov Identifying and validating these additional targets will provide a more complete picture of their mechanism of action and could open up new therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenanthridinone scaffold and analysis of the effects on biological activity will provide valuable insights into the key structural features required for potency and selectivity. koreascience.kr This information is essential for the design of optimized drug candidates.
Molecular Modeling and Docking Studies: Computational approaches such as molecular docking can be used to predict how phenanthridinone derivatives bind to their biological targets. nih.gov This can help to rationalize observed SAR and guide the design of new compounds with improved binding affinity. nih.gov
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their successful development as drugs. ontosight.ai
Applications in Material Science and Functional Molecules
The unique photophysical and electronic properties of the phenanthridinone scaffold make it an interesting building block for the development of novel materials and functional molecules.
Potential applications in this area include:
Organic Light-Emitting Diodes (OLEDs): The fused aromatic system of phenanthridinone suggests that it could be used as a component in organic electronic materials. Pyridine-based structures, which are related to the phenanthridinone core, are used in OLEDs. uu.edu
Fluorescent Sensors: The fluorescence properties of some phenanthridinone derivatives could be exploited for the development of sensors for the detection of specific analytes. Pyridine derivatives have been used in fluorescent sensors. uu.edu
Functional Dyes: The chromophoric nature of the phenanthridinone ring system makes it a candidate for use as a functional dye in various applications.
Further research is needed to fully explore the potential of this compound and its derivatives in material science. This will involve the synthesis of new derivatives with tailored electronic and photophysical properties and the characterization of their performance in various material applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
